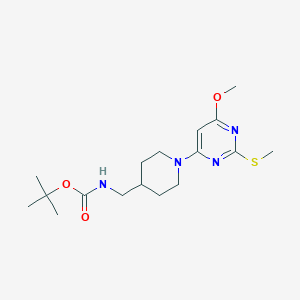

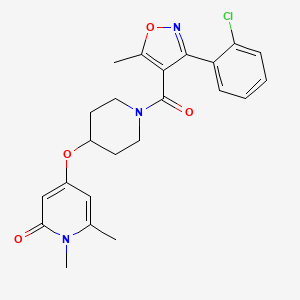

![molecular formula C21H22N4O2 B2700806 1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894010-62-9](/img/structure/B2700806.png)

1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

科学的研究の応用

Hydrogel Formation and Anion Tuning

One study delves into the formation of hydrogels using 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, focusing on how the rheology, morphology, and gelation properties of these gels can be fine-tuned by varying the identity of the anion. This research highlights the potential of using similar urea derivatives in creating materials with customizable physical properties for various applications, including drug delivery and tissue engineering (Lloyd & Steed, 2011).

Serotonin Receptor Antagonists

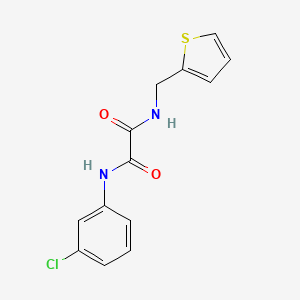

Another study investigates the synthesis of urea derivatives as serotonin 5-HT2 antagonists. These compounds, including various 1-phenyl-3-(4-piperidinyl)-1H-indoles with substitutions at the 1-position of the indole and the imidazolidinone ring opened to corresponding urea derivatives, demonstrate potent receptor binding and inhibition of the quipazine-induced head twitch syndrome in rats, indicating their potential as central nervous system therapeutics (Perregaard et al., 1992).

Antitumor and Antimicrobial Hydroxypyrrolidinones

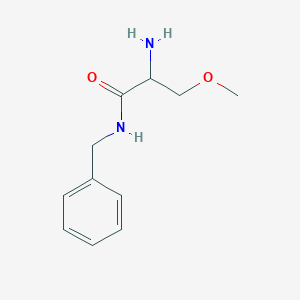

Research into the microwave-assisted, chemoselective synthesis of novel antitumor and antimicrobial hydroxypyrrolidin-2-ones from urea and thiourea showcases the compound's role in the development of new pharmaceuticals. These compounds are obtained under eco-friendly conditions, suggesting the utility of urea derivatives in synthesizing therapeutically relevant molecules (Azmy et al., 2018).

Intramolecular Hydroamination

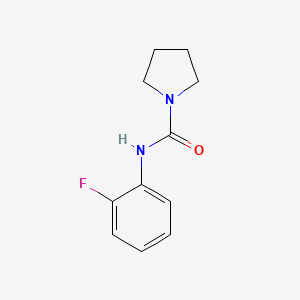

A study on the room temperature hydroamination of N-alkenyl ureas catalyzed by a gold(I) N-heterocyclic carbene complex explores the formation of nitrogen heterocycles from urea derivatives. This process, which involves intramolecular exo-hydroamination, highlights the compound's application in organic synthesis and the development of new chemical methodologies (Bender & Widenhoefer, 2006).

Complexation-Induced Unfolding of Ureas

Another fascinating area of study is the complexation-induced unfolding of heterocyclic ureas to form multiply hydrogen-bonded complexes. This research sheds light on the structural dynamics of urea derivatives and their potential applications in designing foldamers and self-assembling materials (Corbin et al., 2001).

特性

IUPAC Name |

1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-14-9-16-10-15(7-8-19(16)23-14)12-22-21(27)24-17-11-20(26)25(13-17)18-5-3-2-4-6-18/h2-10,17,23H,11-13H2,1H3,(H2,22,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIXSPZHVPKAAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3CC(=O)N(C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2700726.png)

![2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/no-structure.png)

![2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2700737.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2700738.png)

![2-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2700739.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2700741.png)

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2700742.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2700745.png)